molecular formula C11H11BrN2O2 B8753026 6-bromo-1-isopropyl-1H-indazole-3-carboxylic acid

6-bromo-1-isopropyl-1H-indazole-3-carboxylic acid

Cat. No. B8753026
M. Wt: 283.12 g/mol
InChI Key: NHEDHRVSPFMKTM-UHFFFAOYSA-N
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Patent
US08106077B2

Procedure details

The title compound is prepared essentially as described in the synthesis of 6-bromo-1-isopropyl-1H-indazole-3-carboxylic acid substituting 6-bromo-1H-indazole-3-carboxylic acid methyl ester for 1H-indazole-3-carboxylic acid methyl ester and methyl iodide for isopropyl iodide ES/MS m/e 268.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:14]([OH:16])=[O:15])=[N:7][N:8]2[CH:11](C)C)=[CH:4][CH:3]=1.[CH3:17]OC(C1C2C(=CC=CC=2)NN=1)=O.CI.C(I)(C)C>>[CH3:17][O:16][C:14]([C:6]1[C:5]2[C:9](=[CH:10][C:2]([Br:1])=[CH:3][CH:4]=2)[N:8]([CH3:11])[N:7]=1)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C(=NN(C2=C1)C(C)C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NNC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NN(C2=CC(=CC=C12)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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